molecular formula C18H13ClF3N5O3 B2464956 4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline CAS No. 400079-84-7

4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline

Cat. No. B2464956
CAS RN: 400079-84-7
M. Wt: 439.78
InChI Key: JDTBYHIXSWXWGN-GDNBJRDFSA-N
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Description

The compound “4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline” is a complex organic molecule. It contains several functional groups, including an aniline group, a nitro group, a triazole ring, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, can be predicted based on the types of functional groups present .

Scientific Research Applications

Photoluminescence and Electrochemical Properties

Photoluminescent Copper(I) Complexes : Copper(I) complexes with amido-triazolato ligands, including compounds similar to the queried chemical, demonstrate photoluminescence, ranging from yellow to red-orange in various states. These complexes exhibit long-lived photoluminescence with modest quantum yields, making them potentially significant in photonic and electronic applications (Manbeck, Brennessel, & Eisenberg, 2011).

Synthesis and Chemical Reactions

Polyfunctional Imidazoles : Research involving 1-aryl-4-chloro-5-(2-nitroethenyl)-1H-imidazoles, closely related to the inquired chemical, explores Michael addition reactions with thiols and aromatic amines, leading to the formation of various compounds. Such reactions and the resultant compounds could be critical in synthesizing new materials or pharmaceuticals (Chornous et al., 2017).

Material Science and Thermal Stability

Electrochromic Materials : A study on novel donor–acceptor systems involving compounds structurally related to the queried chemical demonstrates their potential in electrochromic applications. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, hinting at their applicability in smart windows and display technologies (Li et al., 2017).

Thermal Stability of Energetic 1,2,4-Triazoles : The thermal stability of triazoles, which share a structural motif with the queried chemical, is studied in relation to the bond lengths of chemical substituents. Understanding the thermal stability and decomposition mechanisms of such compounds is crucial in their application as propellants or explosives (Rao et al., 2016).

Bioactive Compounds and Antimicrobial Activities

Novel Quinazolinone Derivatives : The synthesis of quinazolinone derivatives involving reactions with aromatic amines, including compounds resembling the queried chemical, showcases their potential antimicrobial activities. Such compounds could contribute significantly to the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds containing nitro groups can be explosive. Additionally, compounds containing aromatic rings, such as this one, can be harmful if inhaled, ingested, or come into contact with the skin .

properties

IUPAC Name

4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N5O3/c1-30-14-8-6-13(7-9-14)26-16(24-25-17(26)18(20,21)22)15(27(28)29)10-23-12-4-2-11(19)3-5-12/h2-10,23H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTBYHIXSWXWGN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C/NC3=CC=C(C=C3)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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